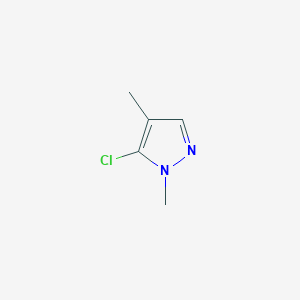

5-Chloro-1,4-dimethyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,4-dimethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-4-3-7-8(2)5(4)6/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLLIHCCRZGVSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433077 | |

| Record name | 5-chloro-1,4-dimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127842-11-9 | |

| Record name | 5-chloro-1,4-dimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 5-Chloro-1,4-dimethyl-1H-pyrazole (CAS 127842-11-9)

This guide provides an in-depth technical analysis of 5-Chloro-1,4-dimethyl-1H-pyrazole (CAS 127842-11-9) , a specialized heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical intermediates.

Executive Summary

5-Chloro-1,4-dimethyl-1H-pyrazole is a trisubstituted pyrazole scaffold characterized by a reactive chlorine atom at the C5 position and methyl groups at the N1 and C4 positions. Unlike its more common isomer (5-chloro-1,3-dimethyl-1H-pyrazole), the 1,4-dimethyl substitution pattern leaves the C3 position open for further functionalization (e.g., lithiation or C-H activation), while the C5-chloride serves as a prime handle for Palladium-catalyzed cross-coupling reactions. This molecule is a critical intermediate for developing mitochondrial electron transport complex I inhibitors (e.g., Tolfenpyrad analogs) and kinase inhibitors in drug discovery.

Physicochemical Profile

The following data characterizes the core properties of the molecule. Researchers should note that while often handled as a liquid or low-melting solid, purity levels can significantly influence its physical state.

| Property | Value / Description |

| CAS Registry Number | 127842-11-9 |

| IUPAC Name | 5-Chloro-1,4-dimethyl-1H-pyrazole |

| Molecular Formula | C₅H₇ClN₂ |

| Molecular Weight | 130.58 g/mol |

| SMILES | Cn1nc(C)c(Cl)1 |

| Physical State | Low-melting solid or viscous oil (dependent on purity/temperature) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water. |

| Storage Conditions | Inert atmosphere, 2–8°C (Refrigerate). Hygroscopic. |

| Key Functional Groups | Aryl Chloride (C5), Methyl (N1, C4), Pyrazole Nitrogen (N2) |

Synthetic Pathways & Manufacturing[1][2]

The synthesis of 5-chloro-1,4-dimethyl-1H-pyrazole typically proceeds via the chlorination of the corresponding pyrazolone precursor. This route ensures high regioselectivity and yield.

Core Synthesis Workflow

The primary route involves the Vilsmeier-Haack-type chlorination of 1,4-dimethyl-1H-pyrazol-5-ol (CAS 33641-19-9) using Phosphorus Oxychloride (POCl₃).

Figure 1: Synthetic pathway transforming the pyrazolone core into the chloropyrazole via POCl₃-mediated dechlorination.

Mechanistic Insight

The reaction is driven by the conversion of the C5-carbonyl oxygen (tautomeric with the enol) into a good leaving group (dichlorophosphate). The chloride ion then attacks the C5 position, restoring aromaticity to the pyrazole ring.

-

Critical Control Point: Temperature control (reflux, ~80-100°C) is essential to drive the reaction to completion, as the pyrazole ring is electron-rich and can be resistant to nucleophilic attack without sufficient activation.

Reactivity & Functionalization[3][4]

The 5-chloro-1,4-dimethyl-1H-pyrazole scaffold offers two distinct vectors for chemical diversification:

-

C5-Position (Electrophilic): The C-Cl bond is activated for Suzuki-Miyaura coupling , allowing the attachment of aryl or heteroaryl groups. It is less reactive towards SNAr unless strongly electron-withdrawing groups are present, making Pd-catalysis the preferred method.

-

C3-Position (Nucleophilic/Acidic): The C3-H proton is relatively acidic due to the adjacent nitrogen (N2). It can be selectively deprotonated (using n-BuLi or TMPMgCl) to introduce electrophiles (aldehydes, halides) without disturbing the C5-Cl bond.

Figure 2: Divergent reactivity map showing orthogonal functionalization strategies at C5 and C3.

Experimental Protocols

Protocol A: Synthesis of 5-Chloro-1,4-dimethyl-1H-pyrazole

Use this protocol to generate the core material from the pyrazolone precursor.

Reagents:

-

1,4-Dimethyl-1H-pyrazol-5-ol (1.0 eq)[1]

-

Phosphorus Oxychloride (POCl₃) (3.0–5.0 eq)

-

Solvent: Neat or Toluene (if dilution is required)

Procedure:

-

Setup: Charge a dry round-bottom flask with 1,4-dimethyl-1H-pyrazol-5-ol under an inert atmosphere (N₂ or Ar).

-

Addition: Add POCl₃ dropwise at 0°C. (Caution: Exothermic).

-

Reaction: Heat the mixture to reflux (approx. 100–110°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS for the disappearance of the starting material (MW 112) and appearance of the product (MW 130).

-

Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring to hydrolyze excess POCl₃. Critical Safety Step: Release of HCl gas.

-

Extraction: Neutralize with sat. NaHCO₃ (pH ~7-8) and extract with Dichloromethane (DCM) (3x).

-

Purification: Dry organic layers over Na₂SO₄, concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Protocol B: Suzuki-Miyaura Cross-Coupling (C5-Arylation)

Standard protocol for derivatizing the C5 position.

Reagents:

-

5-Chloro-1,4-dimethyl-1H-pyrazole (1.0 eq)

-

Arylboronic Acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂[2]·DCM (0.05 eq) or Pd(PPh₃)₄

-

Base: K₂CO₃ (2.0 eq) or Cs₂CO₃

-

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

-

Degassing: Combine the pyrazole, boronic acid, and base in a microwave vial or pressure tube. Dissolve in Dioxane/Water.[3] Sparge with Argon for 10 minutes.

-

Catalyst Addition: Add the Pd catalyst quickly to minimize air exposure. Seal the vessel.

-

Heating: Heat to 90–100°C for 12–16 hours (or 120°C for 30 min in a microwave reactor).

-

Workup: Filter through a Celite pad to remove Pd residues. Dilute with water and extract with EtOAc.[4]

-

Analysis: The product will be the 5-aryl-1,4-dimethylpyrazole.

Safety & Handling (SDS Summary)

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed (H302). | Do not eat, drink, or smoke when using. |

| Skin/Eye | Causes skin irritation (H315) and serious eye irritation (H319). | Wear nitrile gloves and safety goggles. |

| Reactivity | Reacts violently with strong oxidizers. | Store away from peroxides and nitrates. |

| Storage | Thermally stable but hygroscopic. | Keep container tightly closed in a refrigerator (2-8°C). |

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local/regional regulations. Halogenated organic waste stream.

References

-

Synthesis and Reactivity of Chloropyrazoles

- Title: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (Analogous chemistry).

- Source: N

-

URL:[Link]

-

Suzuki Coupling of Chloropyrazoles

- Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.

- Source: NIH / PubMed Central.

-

URL:[Link]

-

Precursor Information (1,4-Dimethyl-1H-pyrazol-5-ol)

-

General Pyrazole Chemistry & Applications

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2015056806A1 - Tetrazolinone compound and application for same - Google Patents [patents.google.com]

- 5. 1-丁基-3-甲基咪唑溴盐_MSDS_熔点_分子量_CAS号【85100-77-2】_化源网 [chemsrc.com]

- 6. Suzhou Rovathin Foreign Trade Co.,Ltd. [rovathin.com]

- 7. Suzhou Rovathin Foreign Trade Co.,Ltd. [rovathin.com]

- 8. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [ouci.dntb.gov.ua]

- 9. globalresearchonline.net [globalresearchonline.net]

Navigating the Solution Landscape: A Technical Guide to the Organic Solvent Solubility of 5-Chloro-1,4-dimethyl-1H-pyrazole

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Chloro-1,4-dimethyl-1H-pyrazole in organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document leverages fundamental principles of chemical interactions, analysis of the compound's physicochemical properties, and established methodologies in solubility determination to offer a predictive framework and practical guidance for laboratory applications. We will explore the theoretical underpinnings of its solubility, propose a likely solubility profile across a spectrum of common organic solvents, and provide detailed experimental protocols for researchers to determine precise solubility parameters. This guide is intended to empower scientists in drug discovery, process chemistry, and materials science to make informed decisions regarding solvent selection, formulation development, and reaction optimization involving 5-Chloro-1,4-dimethyl-1H-pyrazole.

Introduction: The Significance of Solubility in a Research Context

5-Chloro-1,4-dimethyl-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities.[1] The successful application of this compound in any synthetic route or formulation is fundamentally governed by its interaction with the chosen solvent system. Solubility is not merely a physical constant but a critical determinant of reaction kinetics, purification efficiency, and bioavailability. A thorough understanding of a compound's solubility profile is therefore a cornerstone of efficient and effective research and development.

Physicochemical Properties of 5-Chloro-1,4-dimethyl-1H-pyrazole: A Predictive Foundation

To predict the solubility of 5-Chloro-1,4-dimethyl-1H-pyrazole, we must first understand its intrinsic chemical and physical properties. These characteristics dictate how the molecule will interact with various solvent environments.

| Property | Value | Source |

| Chemical Formula | C₅H₇ClN₂ | [2] |

| Molecular Weight | 130.58 g/mol | [2] |

| IUPAC Name | 5-chloro-1,4-dimethyl-1H-pyrazole | [2] |

| SMILES | CC1=C(Cl)N(C)N=C1 | [2] |

| CAS Number | 127842-11-9 | [2] |

Structural Analysis and Polarity Considerations:

5-Chloro-1,4-dimethyl-1H-pyrazole possesses a five-membered aromatic pyrazole ring containing two nitrogen atoms. The presence of these heteroatoms, along with the chloro-substituent, introduces polarity to the molecule. However, the two methyl groups are nonpolar. This combination of polar and nonpolar features suggests that the molecule is likely to exhibit intermediate polarity.

The fundamental principle of "like dissolves like" is the primary guiding tenet for predicting solubility.[3] This principle states that substances with similar intermolecular forces and polarity will be mutually soluble. Therefore, we can anticipate that 5-Chloro-1,4-dimethyl-1H-pyrazole will be more soluble in solvents of moderate polarity and less soluble in highly polar or very nonpolar solvents.

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis and the "like dissolves like" principle, we can forecast the solubility of 5-Chloro-1,4-dimethyl-1H-pyrazole in various classes of organic solvents. It is crucial to note that these are predictions and should be confirmed by experimental determination for any critical application.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | These solvents have strong dipole moments and can engage in dipole-dipole interactions with the polar pyrazole ring and the C-Cl bond. They are often excellent solvents for a wide range of organic compounds.[4] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors. While the pyrazole nitrogen atoms are potential hydrogen bond acceptors, the lack of a hydrogen bond donor on the solute may limit solubility compared to polar aprotic solvents. Shorter-chain alcohols are generally more effective. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is well-matched with the predicted intermediate polarity of 5-Chloro-1,4-dimethyl-1H-pyrazole. The presence of a chloro-substituent on the solute may also favor interaction with chlorinated solvents. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | These solvents are less polar than alcohols and chlorinated solvents. THF is generally a better solvent than diethyl ether due to its higher polarity and cyclic structure. |

| Aromatic | Toluene, Benzene | Low to Moderate | These are nonpolar solvents, and while some interaction is possible through van der Waals forces, significant solubility is not expected unless the nonpolar characteristics of the solute dominate. |

| Aliphatic | Hexane, Cyclohexane | Low | These are highly nonpolar solvents and are unlikely to effectively solvate the polar regions of the 5-Chloro-1,4-dimethyl-1H-pyrazole molecule. |

Experimental Determination of Solubility: A Practical Guide

While predictions are valuable for initial screening, precise quantitative solubility data must be determined experimentally. The following are established protocols for assessing both qualitative and quantitative solubility.

Qualitative Solubility Assessment

This rapid method provides a general understanding of solubility in various solvents.

Materials:

-

5-Chloro-1,4-dimethyl-1H-pyrazole

-

A selection of organic solvents (e.g., from the table above)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of 5-Chloro-1,4-dimethyl-1H-pyrazole to a clean, dry test tube.[5]

-

Add 1 mL of the chosen solvent to the test tube.[5]

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record the observations for each solvent tested.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a given temperature.

Materials:

-

5-Chloro-1,4-dimethyl-1H-pyrazole

-

Chosen organic solvent

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Oven or vacuum oven

Procedure:

-

Prepare a saturated solution by adding an excess amount of 5-Chloro-1,4-dimethyl-1H-pyrazole to a known volume of the solvent in a sealed vial.

-

Place the vial in a temperature-controlled shaker or water bath and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Allow the vial to stand undisturbed at the same temperature for several hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any suspended particles.

-

Dispense the filtered supernatant into a pre-weighed vial.

-

Record the exact volume of the supernatant transferred.

-

Evaporate the solvent from the vial in an oven or vacuum oven until a constant weight of the dissolved solid is achieved.

-

Weigh the vial containing the dried solute.

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Weight of dried solute (g)) / (Volume of supernatant (L))

Diagram of Quantitative Solubility Determination Workflow:

Caption: Workflow for quantitative solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of 5-Chloro-1,4-dimethyl-1H-pyrazole and should be considered during experimental work:

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic. However, this is not a universal rule and should be determined experimentally if temperature is a critical parameter.

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect solubility. It is recommended to use materials of the highest available purity for accurate solubility determination.

-

pH (for aqueous solutions): While this guide focuses on organic solvents, if aqueous systems are considered, the pH will be a critical factor. The pyrazole ring has basic properties and its solubility in water will be pH-dependent.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in solubility experiments.

Conclusion and Recommendations

While specific, published solubility data for 5-Chloro-1,4-dimethyl-1H-pyrazole is limited, a comprehensive understanding of its physicochemical properties allows for a robust predictive framework. It is anticipated that this compound will exhibit good solubility in polar aprotic and chlorinated solvents, moderate solubility in polar protic solvents and ethers, and poor solubility in nonpolar aromatic and aliphatic solvents.

For all critical applications, it is strongly recommended that researchers perform experimental solubility determinations. The protocols provided in this guide offer a reliable and straightforward approach to obtaining both qualitative and quantitative data. A thorough understanding of the solubility of 5-Chloro-1,4-dimethyl-1H-pyrazole will undoubtedly facilitate its effective use in the advancement of chemical and pharmaceutical research.

References

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved February 12, 2026, from [Link]

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved February 12, 2026, from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved February 12, 2026, from [Link]

- A-state.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved February 12, 2026, from [Link]

Sources

Technical Whitepaper: Mechanistic Action & Application of 5-Chloro-1,4-dimethyl-1H-pyrazole

The following technical guide details the mechanistic action, chemical logic, and experimental validation of 5-Chloro-1,4-dimethyl-1H-pyrazole , a specialized nitrification inhibitor. This document is structured for researchers and R&D professionals, focusing on the biochemical interactions with Ammonia Monooxygenase (AMO) and the Structure-Activity Relationship (SAR) that defines its efficacy.

Executive Summary

5-Chloro-1,4-dimethyl-1H-pyrazole (referred to herein as 5-Cl-1,4-DMP ) is a heterocycle-based nitrification inhibitor designed to suppress the activity of ammonia-oxidizing bacteria (AOB), specifically Nitrosomonas species. By retarding the enzymatic oxidation of ammonium (

Distinct from the canonical 3,4-dimethylpyrazole (DMP), the 5-Cl-1,4-DMP derivative incorporates a halogenated motif and N-methylation to modulate lipophilicity, soil persistence, and enzyme binding affinity. Its primary mode of action is the reversible inhibition of Ammonia Monooxygenase (AMO) via coordination with the enzyme's copper cofactors.

Chemical Identity & Physicochemical Profile

To understand the mechanism, one must first define the steric and electronic environment of the inhibitor.

| Property | Specification |

| IUPAC Name | 5-Chloro-1,4-dimethyl-1H-pyrazole |

| Molecular Formula | |

| Core Scaffold | Pyrazole (1,2-diazole) |

| Key Substituents | N1-Methyl (Blocker), C4-Methyl (Electronic), C5-Chloro (Stabilizer) |

| Binding Site | N2 Nitrogen (Lone pair donor) |

| Solubility | Moderate (Organic solvents), Low-Moderate (Water) |

| Lipophilicity (LogP) | Elevated vs. non-chlorinated analogs (Enhanced membrane permeability) |

Mechanism of Action (MoA)

The inhibitory action of 5-Cl-1,4-DMP is centered on the disruption of the oxidative catabolism of ammonia.

Primary Target: Ammonia Monooxygenase (AMO)

The conversion of ammonia to hydroxylamine is the rate-limiting step in nitrification, catalyzed by the transmembrane metalloenzyme AMO:

AMO contains a dicopper center (CuA and CuB) in its active site, which is essential for the activation of molecular oxygen.

Molecular Binding Mechanism

Unlike suicide inhibitors (e.g., acetylene) that covalently modify the enzyme, pyrazole derivatives typically act as non-competitive or mixed-type reversible inhibitors .

-

Copper Chelation: The

hybridized nitrogen at position 2 (N2) of the pyrazole ring possesses a lone pair of electrons available for coordination. 5-Cl-1,4-DMP acts as a ligand, coordinating with the Cu active site of AMO. -

Steric Blockade: Upon binding, the pyrazole ring occupies the substrate channel or the active site pocket, sterically hindering the access of

to the activated oxygen species. -

Electronic Tuning (The "5-Chloro" Effect):

-

Basicity Modulation: The electron-withdrawing nature of the Chlorine atom at C5 (inductive effect

) reduces the electron density of the pyrazole ring. While this slightly lowers the basicity (and thus -

Metabolic Shielding: The C5 position is a common site for enzymatic hydroxylation and subsequent ring cleavage by soil microorganisms. Chlorination at this position effectively "blocks" this metabolic soft spot, significantly increasing the half-life (

) of the inhibitor in soil matrices compared to non-halogenated analogs.

-

Structure-Activity Relationship (SAR) Logic

-

1-Methyl Group: Locks the tautomeric state. Unlike 1H-pyrazoles, which shift hydrogen between N1 and N2, the 1-methyl derivative presents a fixed steric profile. It also increases lipophilicity, facilitating transport across the lipid-rich membranes of Nitrosomonas.

-

4-Methyl Group: Provides electron-donating character (

effect) to the ring, partially counteracting the withdrawal from the Chlorine, maintaining sufficient electron density at N2 for metal coordination.

Visualization of Signaling & Inhibition Pathways

The following diagram illustrates the interruption of the nitrification pathway by 5-Cl-1,4-DMP within the bacterial periplasm.

Caption: Mechanistic pathway showing 5-Cl-1,4-DMP targeting the copper center of AMO, effectively severing the nitrification cascade at the source.

Experimental Validation Protocols

To validate the efficacy and mechanism of 5-Cl-1,4-DMP, the following protocols are recommended. These ensure data integrity through rigorous controls.

In Vitro AMO Inhibition Assay (Pure Culture)

Objective: Determine the

-

Culture Preparation: Grow N. europaea (ATCC 19718) in HEK medium (pH 7.8) until mid-log phase (

). -

Treatment: Aliquot cell suspension into sterile flasks.

-

Control: DMSO vehicle only.

-

Test Groups: 5-Cl-1,4-DMP at 0.1, 1.0, 10, 100

. -

Reference: Allylthiourea (ATU) or DMPP (10

).

-

-

Incubation: Shake at 150 rpm, 28°C, in the dark (to prevent photo-degradation).

-

Assay:

-

Measure

production colorimetrically (Griess reaction) at T=0, 2, 4, and 24 hours. -

Validation: Cell viability must be confirmed via respiration rates (

uptake) to distinguish between specific AMO inhibition and general cytotoxicity.

-

Soil Incubation (Microcosm Study)

Objective: Assess stability and inhibition efficiency in a complex matrix.

-

Soil Prep: Sieve fresh agricultural soil (2mm). Adjust moisture to 60% Water Filled Pore Space (WFPS).

-

Application:

-

Add

(100 mg N/kg soil). -

Add 5-Cl-1,4-DMP at 1% of N-dosage (w/w).

-

-

Sampling: Destructive sampling at Days 0, 3, 7, 14, 21, 28.

-

Extraction: Extract with 2M KCl (1:5 soil:solution ratio). Shake 1 hr, filter.

-

Analysis: Quantify

and -

Calculation: Calculate Percent Inhibition at day

:

Experimental Workflow Diagram

Caption: Integrated workflow for validating chemical purity, enzymatic inhibition, and soil persistence.

References

-

Corrochano-Monsalve, M., et al. (2021). Mechanism of action of nitrification inhibitors based on dimethylpyrazole: A matter of chelation. Science of The Total Environment.

-

Ruser, R., & Schulz, R. (2015). The effect of nitrification inhibitors on the nitrous oxide (N2O) release from agricultural soils—a review. Journal of Plant Nutrition and Soil Science.

-

Vannelli, T., & Hooper, A. B. (1992). Oxidation of Nitrification Inhibitors by Ammonia Monooxygenase in Nitrosomonas europaea. Applied and Environmental Microbiology.

-

Benckiser, G., et al. (2013). Pyrazoles and their derivatives as nitrification inhibitors in agriculture. Advances in Agronomy.

-

Subbarao, G. V., et al. (2006). Scope and Strategies for Regulation of Nitrification in Agricultural Systems—Challenges and Opportunities. Critical Reviews in Plant Sciences.

Sources

Biological activity of 5-Chloro-1,4-dimethyl-1H-pyrazole derivatives

An In-Depth Technical Guide to the Biological Activity of 5-Chloro-1,4-dimethyl-1H-pyrazole Derivatives

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents and agrochemicals.[1][2] Pyrazole derivatives are known to exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and insecticidal properties.[1][3][4] This versatility stems from the pyrazole core's ability to act as a versatile template for substitution, allowing for the fine-tuning of steric and electronic properties to achieve desired biological targets and activities.

This guide focuses on a specific, yet promising, subclass: 5-Chloro-1,4-dimethyl-1H-pyrazole derivatives . The introduction of a chloro group at the 5-position and methyl groups at the 1 and 4 positions significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. We will explore the synthesis, multifaceted biological activities, and mechanisms of action of these compounds, providing researchers and drug development professionals with a comprehensive technical overview grounded in current scientific literature.

Core Synthesis Strategy

The synthesis of the 5-chloro-1,4-dimethyl-1H-pyrazole core often begins with a suitable precursor, which is then subjected to cyclization and functionalization reactions. A common and effective method for introducing functionality at the 4-position of a pyrazole ring is the Vilsmeier-Haack reaction. This reaction uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to install a formyl group (an aldehyde), which serves as a versatile handle for subsequent chemical modifications.[5]

The general workflow allows for the creation of a diverse library of derivatives from a common intermediate, which is a fundamental strategy in modern medicinal chemistry for exploring structure-activity relationships (SAR).

Caption: General workflow for synthesizing pyrazole derivatives.

Antifungal Activity: A Promising Frontier

Recent research has highlighted the potent antifungal properties of 5-chloro-pyrazole derivatives. A study focusing on novel 5-chloro-pyrazoles containing a phenylhydrazone moiety demonstrated significant in vitro activity against several critical plant pathogenic fungi.[6] The combination of the chlorinated pyrazole scaffold with the phenylhydrazone group appears to be synergistic, leading to compounds with excellent efficacy.

The results revealed that most of the synthesized compounds exhibited notable fungicidal activity.[6] For instance, compound 7c from the study showed exceptional potency against Fusarium graminearum, Botrytis cinerea, and Rhizoctonia solani.[6] This level of activity suggests that the 5-chloro-pyrazole core is a valuable starting point for the development of new agricultural or clinical antifungal agents.

| Compound | Target Fungus | EC₅₀ (µg/mL)[6] |

| 7c | Fusarium graminearum | 0.74 |

| Botrytis cinerea | 0.68 | |

| Rhizoctonia solani | 0.85 | |

| 8d | Rhizoctonia solani | 0.25 |

| 8g | Rhizoctonia solani | 0.96 |

| Caption: In Vitro antifungal activity of select 5-chloro-pyrazole derivatives. |

Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol outlines a standard method for assessing the antifungal activity of test compounds.

-

Preparation of Media: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Compound Incorporation: Allow the sterilized PDA to cool to approximately 50-60°C. Add the test compound (dissolved in a suitable solvent like DMSO) to the molten agar to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50 µg/mL). Pour the agar into sterile Petri dishes. A solvent control (PDA with DMSO only) must be included.

-

Inoculation: Aseptically place a 5 mm diameter mycelial plug, taken from the edge of an actively growing culture of the target fungus, onto the center of each agar plate.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark for a period sufficient for the control plate's mycelial growth to nearly cover the plate (typically 3-7 days).

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 Where C is the average diameter of the fungal colony on the control plate and T is the average diameter on the treated plate.

-

EC₅₀ Determination: Plot the percentage inhibition against the compound concentrations and determine the Effective Concentration required to inhibit 50% of mycelial growth (EC₅₀) using probit analysis or non-linear regression.

Anticancer Activity: Targeting Cell Proliferation

The pyrazole scaffold is a well-established pharmacophore in oncology, with numerous derivatives reported to possess potent anticancer activity.[4][7][8] These compounds often exert their effects by inhibiting key enzymes that regulate cell growth and proliferation, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).[9][10] The substitution pattern on the pyrazole ring is critical for both potency and selectivity.[9][10]

While direct studies on 5-chloro-1,4-dimethyl-1H-pyrazole are emerging, extensive research on analogous structures provides a strong rationale for their investigation as anticancer agents. For example, various pyrazole derivatives have shown significant cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancer.[11][12][13]

Caption: Pyrazole derivatives inhibiting CDK-mediated cell cycle.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indole-Pyrazole Hybrid | HCT116 (Colon) | < 23.7 | [9] |

| Indole-Pyrazole Hybrid | MCF7 (Breast) | < 23.7 | [9] |

| Polysubstituted Pyrazole | HepG2 (Liver) | 2.0 | [9] |

| Pyrazole Carbaldehyde Derivative | MCF7 (Breast) | 0.25 | [9] |

| 5-Alkylated Selanyl-1H-pyrazole | HepG2 (Liver) | 13.85 | [9] |

| Caption: Cytotoxic activity of various pyrazole derivatives. |

Anti-inflammatory Effects: COX Inhibition

The anti-inflammatory potential of pyrazoles is perhaps their most famous attribute, exemplified by the commercial success of Celecoxib, a selective COX-2 inhibitor.[14] Inflammation is a biological response mediated by enzymes like cyclooxygenase (COX), which exists in two primary isoforms: COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible at sites of inflammation).[14][15] Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 over COX-1 are desirable as they can reduce inflammation with a lower risk of gastrointestinal side effects.[14][16]

The pyrazole scaffold is adept at fitting into the active site of the COX-2 enzyme.[15][17] Studies on various pyrazole derivatives consistently demonstrate potent anti-inflammatory activity, often correlated with selective COX-2 inhibition.[14][17] The specific substitutions on the pyrazole ring dictate the potency and selectivity of this inhibition.

| Derivative Type | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 3-(Trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 |

| 3,5-Diarylpyrazole (Pd-coupling) | - | 0.01 | - |

| Pyrazole-Thiazole Hybrid | - | 0.03 | - |

| Pyrazole with Methoxy Derivatives | - | - | 17.47 |

| Caption: COX inhibitory activity of selected pyrazole derivatives.[14][17] |

Insecticidal and Antimicrobial Potential

Beyond human therapeutics, pyrazole derivatives have significant applications in agriculture as potent insecticides.[18][19] The pyrazole ring is a core component of several commercial insecticides, including Fipronil.[18] Research has shown that modifications to the pyrazole ring, including halogenation, can dramatically impact insecticidal activity and spectrum.[20] For example, chlorination at the 4-position of the pyrazole ring has been shown to lead to significant changes in biological activity against various pests.[20]

| Compound Series | Pest | Activity Metric | Result |

| Pyrazole Schiff Base (3f) | Termites | LC₅₀ | 0.001 µg/mL[18] |

| Pyrazole Schiff Base (3d) | Termites | LC₅₀ | 0.006 µg/mL[18] |

| Glycine-Fipronil Conjugate (6h) | Locusts | LC₅₀ | 47.68 µg/mL[18] |

| Pyrazole Oxime Ether (IIB1) | Tetranychus cinnabarinus | Acaricidal Activity | ≥ 95% at 10 mg/L[21] |

| Caption: Insecticidal and acaricidal activity of various pyrazole derivatives. |

In addition to their antifungal properties, pyrazoles have been investigated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[22][23] Some derivatives have shown minimum inhibitory concentrations (MIC) comparable or superior to standard antibiotics like ciprofloxacin, targeting essential bacterial pathways such as DNA gyrase.[22]

Conclusion and Future Directions

The 5-Chloro-1,4-dimethyl-1H-pyrazole scaffold represents a highly versatile and promising platform for the discovery of new bioactive molecules. The existing body of literature on closely related pyrazole analogues strongly supports its potential across a range of applications, from antifungal and anticancer therapeutics to next-generation insecticides. The chloro- and dimethyl- substitutions provide a unique electronic and steric profile that can be exploited to achieve high potency and selectivity for various biological targets.

Future research should focus on:

-

Library Synthesis: Expanding the library of 5-chloro-1,4-dimethyl-1H-pyrazole derivatives to systematically explore the structure-activity relationship (SAR).

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

-

In Vivo Evaluation: Advancing the most potent compounds from in vitro assays to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the established potential of the pyrazole core, researchers are well-positioned to develop novel and effective solutions for critical challenges in medicine and agriculture.

References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Google Scholar.

- Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications.

-

Hassan, A. S., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. doi:10.3390/ijms241612724. Retrieved from [Link]

-

Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. (2011). Journal of Agricultural and Food Chemistry, 59(15), 8346-8354. doi:10.1021/jf201416q. Retrieved from [Link]

-

Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). Springer. Retrieved from [Link]

-

Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. Retrieved from [Link]

-

Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014). Taylor & Francis Online. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Science. Retrieved from [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.). Bentham Science. Retrieved from [Link]

-

Synthesis and insecticidal activities of novel pyrazole oxime ether derivatives with different substituted pyridyl rings. (n.d.). PubMed. Retrieved from [Link]

-

Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). ResearchGate. Retrieved from [Link]

-

Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (n.d.). PubMed. Retrieved from [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2017). MDPI. Retrieved from [Link]

-

Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. (2012). Bentham Science Publishers. Retrieved from [Link]

-

(PDF) Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. (2021). ResearchGate. Retrieved from [Link]

-

Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (2022). MDPI. Retrieved from [Link]

-

Pyrazole derivatives 17-22 preliminary antibacterial activity versus... (n.d.). ResearchGate. Retrieved from [https://www.researchgate.net/figure/Pyrazole-derivatives-17-22-preliminary-antibacterial-activity-versus-Gram-positive-and_fig2_322695536]([Link] antibacterial-activity-versus-Gram-positive-and_fig2_322695536)

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Retrieved from [Link]

-

Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2024). National Center for Biotechnology Information. Retrieved from [Link]

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. Retrieved from [Link]

-

Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. (2024). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2024). PubMed. Retrieved from [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. Retrieved from [Link]

-

Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (n.d.). Hilaris Publisher. Retrieved from [Link]

-

Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

- 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Google Scholar.

-

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Overview on Biological Activities of Pyrazole Derivatives. (n.d.). OUCI. Retrieved from [Link]

-

Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

(PDF) Pages 33-42 ARTICLE Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (2025). ResearchGate. Retrieved from [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. (n.d.). Connect Journals. Retrieved from [Link]

-

Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (2020). Jordan Journal of Chemistry. Retrieved from [Link]

-

5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide. (2025). Wikidata. Retrieved from [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

(PDF) 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

-

Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. ias.ac.in [ias.ac.in]

- 3. eurekaselect.com [eurekaselect.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. srrjournals.com [srrjournals.com]

- 12. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide’s activities against targeting Plodia interpunctella and nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis and insecticidal activities of novel pyrazole oxime ether derivatives with different substituted pyridyl rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The 5-chloro-1,4-dimethylpyrazole Scaffold: A Pharmacophore-Driven Guide for Drug Discovery Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile biological activity. This technical guide provides an in-depth analysis of the 5-chloro-1,4-dimethylpyrazole scaffold, a privileged structural motif in modern drug discovery. We will dissect the specific pharmacophoric contributions of each substituent—the 5-chloro group, the 1-methyl group, and the 4-methyl group—to elucidate how this seemingly simple scaffold can be leveraged for the rational design of potent and selective therapeutic agents. This guide moves beyond a general overview to provide researchers, scientists, and drug development professionals with a detailed understanding of the steric, electronic, and hydrophobic properties that define the pharmacophore of this important scaffold.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic aromatic rings containing two adjacent nitrogen atoms. This arrangement confers a unique set of physicochemical properties, making the pyrazole ring a highly sought-after component in the design of bioactive molecules. The pyrazole scaffold is found in a wide array of approved drugs, demonstrating its versatility across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The metabolic stability of the pyrazole ring is a key factor in its prevalence in drug discovery programs.

The 5-chloro-1,4-dimethylpyrazole scaffold, the focus of this guide, offers a specific substitution pattern that fine-tunes the overall properties of the molecule, influencing its interactions with biological targets and its pharmacokinetic profile. Understanding the distinct role of each substituent is paramount for optimizing lead compounds and developing successful drug candidates.

Deconstructing the Pharmacophore: Key Features of the 5-chloro-1,4-dimethylpyrazole Scaffold

A pharmacophore is the three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. The pharmacophoric properties of the 5-chloro-1,4-dimethylpyrazole scaffold arise from the interplay of its core pyrazole ring and its specific substituents.

The Pyrazole Core: A Hub of Interactions

The pyrazole ring itself is a rich source of pharmacophoric features:

-

Hydrogen Bond Acceptors: The sp2-hybridized nitrogen atom at position 2 of the pyrazole ring acts as a hydrogen bond acceptor, a crucial interaction for anchoring ligands within a binding pocket.

-

Aromatic/Hydrophobic Interactions: The planar, aromatic nature of the pyrazole ring allows for favorable π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein.

-

Dipole Moment: The presence of two nitrogen atoms creates a significant dipole moment, influencing the molecule's solubility and its ability to interact with polar environments in a binding site.

The 5-Chloro Group: Modulator of Potency and Selectivity

The chlorine atom at the 5-position of the pyrazole ring is not merely a placeholder; it plays a critical role in modulating the scaffold's properties:

-

Electronic Effects: As an electron-withdrawing group, the chloro substituent influences the electron density of the pyrazole ring, which can impact the strength of hydrogen bonds and other electronic interactions. This electronic modulation can be a key factor in enhancing binding affinity.

-

Hydrophobicity and Lipophilicity: The introduction of a chlorine atom increases the lipophilicity of the scaffold. This can enhance membrane permeability and improve oral bioavailability. However, excessive lipophilicity can also lead to off-target effects and metabolic liabilities, necessitating a balanced approach in drug design.

-

Steric Influence and Halogen Bonding: The chloro group provides steric bulk, which can be exploited to achieve selectivity for a particular target by creating clashes with the binding sites of off-target proteins. Furthermore, under specific geometric conditions, the chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (e.g., oxygen, nitrogen, sulfur) in the protein, further enhancing binding affinity.

The N1-Methyl Group: A Key to Drug-like Properties

The methylation of the nitrogen at position 1 is a common strategy in medicinal chemistry to address several key aspects of drug design:

-

Metabolic Stability: The N-methyl group blocks a potential site of metabolism (N-dealkylation), thereby increasing the metabolic stability and in vivo half-life of the compound.

-

Solubility and Physicochemical Properties: The addition of a methyl group can influence the molecule's solubility and overall physicochemical profile. While it can slightly increase lipophilicity, it also prevents the formation of a hydrogen bond donor at the N1 position, which can be advantageous in certain binding pockets.

-

Conformational Control: The N1-methyl group can influence the preferred conformation of adjacent substituents, which can be critical for optimal binding to the target.

The C4-Methyl Group: Fine-Tuning Steric Interactions

The methyl group at the 4-position of the pyrazole ring primarily contributes to the scaffold's steric profile:

-

Steric Bulk and Shape Complementarity: This methyl group adds steric bulk in a specific vector, which can be used to fill hydrophobic pockets within the binding site, thereby increasing binding affinity through enhanced shape complementarity.

-

Modulation of Ring Electronics: While primarily a steric feature, the methyl group is weakly electron-donating, which can subtly influence the electronic properties of the pyrazole ring.

The interplay of these features is summarized in the table below:

| Feature | Position | Pharmacophoric Role |

| Nitrogen Atom | 2 | Hydrogen Bond Acceptor |

| Pyrazole Ring | Core | Aromatic/Hydrophobic Interactions, Dipole Moment |

| Chloro Group | 5 | Electronic Modulation (Electron-Withdrawing), Increased Lipophilicity, Steric Bulk, Potential Halogen Bonding |

| Methyl Group | 1 | Increased Metabolic Stability, Modulation of Solubility, Conformational Influence |

| Methyl Group | 4 | Steric Bulk for Hydrophobic Interactions, Shape Complementarity |

Strategic Application in Drug Design: Case Studies and Methodologies

The rational application of the 5-chloro-1,4-dimethylpyrazole scaffold requires a deep understanding of its pharmacophoric properties in the context of a specific biological target. This section outlines key experimental and computational workflows for leveraging this scaffold in drug discovery projects.

Experimental Workflow: Synthesis and Structure-Activity Relationship (SAR) Studies

A systematic exploration of the structure-activity relationship is crucial for optimizing compounds containing the 5-chloro-1,4-dimethylpyrazole scaffold.

Step-by-Step Protocol for SAR Exploration:

-

Scaffold Synthesis: The core 5-chloro-1,4-dimethylpyrazole scaffold can be synthesized through various established synthetic routes, often starting from readily available precursors.

-

Analog Design and Synthesis:

-

Position 5 Variation: Synthesize analogs where the chloro group is replaced with other halogens (F, Br, I) to probe the role of halogen bonding and lipophilicity. Also, explore replacement with small alkyl groups or a hydrogen atom to understand the steric and electronic contributions of the chloro group.

-

Position 1 Variation: Synthesize analogs with different N-alkyl groups (e.g., ethyl, propyl) to assess the impact on metabolic stability and steric tolerance.

-

Position 4 Variation: Replace the C4-methyl group with a hydrogen atom or larger alkyl groups to map the steric requirements of the binding pocket.

-

-

In Vitro Biological Evaluation: Screen the synthesized analogs in relevant in vitro assays to determine their potency, selectivity, and mechanism of action.

-

Data Analysis and Iteration: Analyze the SAR data to identify key trends and design the next generation of compounds with improved properties.

Computational Workflow: In Silico Modeling and Pharmacophore Mapping

Computational chemistry plays a pivotal role in understanding and predicting the behavior of molecules containing the 5-chloro-1,4-dimethylpyrazole scaffold.

Step-by-Step Protocol for Computational Analysis:

-

Target Identification and Preparation: Identify the three-dimensional structure of the biological target from the Protein Data Bank (PDB) or through homology modeling. Prepare the protein structure for docking by adding hydrogens, assigning charges, and defining the binding site.

-

Ligand Preparation: Generate a 3D conformation of the 5-chloro-1,4-dimethylpyrazole-containing ligand and assign appropriate atom types and charges.

-

Molecular Docking: Dock the ligand into the prepared protein binding site using software such as AutoDock, Glide, or GOLD. Analyze the predicted binding poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.).

-

Pharmacophore Modeling: Based on the docking results or a set of known active compounds, generate a 3D pharmacophore model that defines the essential features for biological activity. This model can then be used for virtual screening of large compound libraries to identify novel hits.

-

Quantitative Structure-Activity Relationship (QSAR): Develop 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to correlate the 3D properties of the molecules with their biological activity. These models can provide valuable insights into the steric and electronic requirements for optimal potency.

Visualization of Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

Pharmacophoric Features of the 5-chloro-1,4-dimethylpyrazole Scaffold

Caption: Key pharmacophoric contributions of the 5-chloro-1,4-dimethylpyrazole scaffold.

Integrated Drug Discovery Workflow

Caption: An integrated workflow for drug discovery utilizing the 5-chloro-1,4-dimethylpyrazole scaffold.

Conclusion

The 5-chloro-1,4-dimethylpyrazole scaffold is a powerful tool in the arsenal of the medicinal chemist. Its well-defined pharmacophoric features, arising from the strategic placement of the chloro and methyl substituents on the stable pyrazole core, provide a solid foundation for the design of potent and selective drug candidates. By understanding and applying the principles outlined in this guide, researchers can effectively harness the potential of this privileged scaffold to accelerate their drug discovery efforts and develop novel therapeutics to address unmet medical needs.

References

-

Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2022). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). International Journal of Pharmaceutical and Bio-Medical Science. Retrieved February 12, 2026, from [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. (2008). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study. (2019). Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

-

Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. (n.d.). European Bioinformatics Institute. Retrieved February 12, 2026, from [Link]

- Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-

PROTAC Drug Discovery: From Rational Design to Clinical Translation

Topic: Targeted Protein Degradation (PROTACs) Context: Rational Design, Biophysical Characterization, and DMPK Optimization.

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in drug discovery, moving from "occupancy-driven" inhibition to "event-driven" degradation. Unlike small molecule inhibitors (SMIs) that require high affinity and active-site occupancy, PROTACs act catalytically to recruit an E3 ubiquitin ligase to a Protein of Interest (POI), triggering polyubiquitination and proteasomal degradation.[1][2]

This technical guide synthesizes the methodological core of PROTAC development. It moves beyond basic theory to address the critical "make-test-analyze" cycles required to overcome the "Beyond Rule of 5" (bRo5) physicochemical challenges inherent to heterobifunctional degraders.

Module 1: Rational Design Principles (The "Make")

The design of a PROTAC is not merely linking two binders; it is an exercise in structural biology and chemical geometry. The goal is to induce a de novo protein-protein interaction (PPI) between the E3 ligase and the POI.

1.1 The E3 Ligase Decision Matrix

While over 600 E3 ligases exist, Cereblon (CRBN) and von Hippel-Lindau (VHL) dominate the landscape. The choice dictates the physicochemical profile and tissue specificity of the degrader.

| Feature | Cereblon (CRBN) | von Hippel-Lindau (VHL) | Application Note |

| Ligand Type | Imid derivatives (Thalidomide, Lenalidomide) | Hydroxyproline derivatives (VH032) | CRBN ligands are smaller (MW <300), aiding oral bioavailability. |

| Physicochemistry | Generally more lipophilic | Higher polarity/TPSA | VHL ligands often require careful linker design to maintain permeability. |

| Tissue Expression | Ubiquitous; high in lymphoid tissues | Ubiquitous | CRBN is preferred for hematological targets (e.g., IKZF1/3). |

| Safety | Teratogenicity risk (IMiD moiety) | Generally safe profile | VHL ligands avoid the neo-substrate degradation issues of IMiDs. |

1.2 Linkerology: The Silent Driver of Potency

The linker is often erroneously viewed as a passive bridge. In reality, the linker determines:

-

Permeability: Long PEG chains increase TPSA, hindering cell entry.

-

Cooperativity (

): A rigid linker can lock the POI and E3 into a favorable orientation, enhancing the stability of the ternary complex beyond the affinity of the individual binary interactions.

Expert Insight: Avoid "PEG-itis." While PEG linkers are easy to synthesize, they often lead to poor permeability. Transition early to rigid, carbon-rich linkers (piperazines, spirocycles) to improve metabolic stability and constrain the ternary complex geometry.

Module 2: Mechanism of Action & Visualization[3]

The PROTAC mechanism relies on the formation of a productive Ternary Complex.[3][4][5][6][7] This is a thermodynamic equilibrium governed by the equation:

2.1 Diagram: The PROTAC Catalytic Cycle

The following Graphviz diagram illustrates the "Event-Driven" pharmacology, highlighting the recycling of the PROTAC molecule.

Caption: The catalytic cycle of PROTACs. Note the recycling step (dashed blue line), allowing one drug molecule to degrade multiple POI copies.

Module 3: Biophysical Validation Protocol (The "Measure")

A common failure mode is optimizing for binary affinity (

Protocol: TR-FRET Ternary Complex Assay

Objective: Quantify the formation of the [POI:PROTAC:E3] complex in solution to determine Cooperativity (

Reagents:

-

Donor: Terbium (Tb)-labeled Anti-GST antibody (binds GST-tagged POI).

-

Acceptor: d2-labeled Anti-6His antibody (binds His-tagged E3 Ligase).

-

Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT.

Step-by-Step Methodology:

-

Protein Prep: Dilute GST-POI and His-E3 Ligase to a fixed concentration (e.g., 10 nM each) in the assay buffer. Note: Concentrations should be near the

of the weakest binary interaction to ensure sensitivity. -

Compound Titration: Prepare a 10-point serial dilution of the PROTAC (range: 10

M to 0.1 nM) in DMSO. -

Assembly:

-

Add 5

L of PROTAC dilution to a 384-well low-volume white plate. -

Add 10

L of the Protein Master Mix (POI + E3). -

Critical Step: Incubate for 15 minutes at RT to allow equilibrium binding.

-

-

Detection:

-

Add 5

L of Detection Mix (Tb-Anti-GST + d2-Anti-6His). -

Incubate for 60 minutes at RT in the dark.

-

-

Readout: Measure Time-Resolved Fluorescence (TRF) on a PHERAstar or EnVision reader.

-

Excitation: 337 nm.

-

Emission 1: 615 nm (Donor).

-

Emission 2: 665 nm (Acceptor/FRET).

-

-

Analysis: Calculate the TR-FRET Ratio (

). Plot Ratio vs. [PROTAC].

Interpretation - The Hook Effect: You will observe a bell-shaped curve.[8]

-

Rising Phase: Formation of Ternary Complex.

-

Peak:

(Optimal stoichiometry). -

Falling Phase (Hook Effect): At high concentrations, binary complexes ([PROTAC:POI] and [PROTAC:E3]) outcompete the ternary complex. This validates the mechanism.

Module 4: Cellular & DMPK Optimization

4.1 The "Hook Effect" in Cells

The Hook Effect observed in TR-FRET also occurs in cells but is often shifted to higher concentrations due to membrane permeability limits.

- : Concentration at 50% degradation.

- : Maximum degradation depth.

-

Validation: If degradation disappears at 10-50

M, it confirms on-target PROTAC activity rather than non-specific cytotoxicity.

4.2 DMPK: Beyond the Rule of 5

PROTACs typically have MW > 800 Da and TPSA > 200

-

Solubility: Use FeSSIF/FaSSIF (biorelevant media) rather than PBS. PROTACs often form "chameleonic" intramolecular hydrogen bonds to hide polar groups, improving permeability.

-

Metabolism: The linker is the metabolic soft spot. Monitor for oxidative dealkylation (CYP-mediated) or hydrolysis.

4.3 Integrated Screening Workflow

The following diagram outlines the logical flow from design to in vivo proof of concept.

Caption: Integrated PROTAC screening workflow. Note the "Go/No-Go" decision points based on Cooperativity (

References

-

Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation.[4] Proceedings of the National Academy of Sciences. [Link]

-

Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. [Link]

-

Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. [Link]

-

Hughes, S. J., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex.[9][10] ACS Pharmacology & Translational Science. [Link]

-

Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Reaction Conditions for Nucleophilic Substitution of 5-Chloropyrazoles: A Technical Guide

The following guide details the reaction conditions for the nucleophilic substitution of 5-chloropyrazoles, structured for researchers and drug development professionals.

Executive Summary

The functionalization of 5-chloropyrazoles via nucleophilic substitution is a critical yet challenging transformation in medicinal chemistry. Unlike their 3-chloro isomers or electron-deficient analogs (e.g., pyridines), 1-substituted-5-chloropyrazoles are electronically deactivated toward classical Nucleophilic Aromatic Substitution (

This guide delineates the two primary corridors for success:

-

Classical

: Viable only when the pyrazole ring is electronically activated by strong Electron Withdrawing Groups (EWGs) at C4. -

Transition-Metal Catalysis (Buchwald-Hartwig): The requisite standard for unactivated 5-chloropyrazoles, utilizing specific biarylphosphine ligands to overcome the oxidative addition barrier.

Part 1: Mechanistic Underpinnings & Reactivity Profiles

To design effective conditions, one must understand the electronic disparity between the C3 and C5 positions.[1]

The Electronic Disadvantage of C5

In a 1-substituted pyrazole:

-

C3 Position: Nucleophilic attack yields an intermediate where the negative charge is stabilized by the adjacent pyridine-like nitrogen (N2). This is electronically favorable.

-

C5 Position: Attack at C5 places the negative charge on C4 or requires resonance delocalization through the N1 lone pair, which is already involved in aromaticity. This creates a high energy barrier for the Meisenheimer complex.

Implication: Without a C4-EWG (e.g.,

Visualization: Reactivity Landscape

The following diagram illustrates the decision logic for selecting reaction conditions based on substrate electronics.

Caption: Decision matrix for selecting reaction conditions based on C4-substitution patterns.

Part 2: Experimental Protocols

Protocol A: Classical (For Activated Substrates)

Applicability: 5-chloro-4-nitropyrazoles, 5-chloro-4-cyanopyrazoles.

When an EWG is present at C4, the C5 position becomes sufficiently electrophilic. The use of polar aprotic solvents is mandatory to solvate the cation and increase the nucleophilicity of the attacking amine or alkoxide.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equiv of 4-nitro-5-chloropyrazole in anhydrous DMF or DMSO (0.5 M concentration).

-

Reagents: Add 1.2–1.5 equiv of the nucleophile (primary/secondary amine).

-

Base: Add 2.0 equiv of

or DIPEA . (For weak nucleophiles, use -

Reaction: Heat to 80–100°C for 4–12 hours. Monitor by LCMS for the disappearance of the chloride.

-

Workup: Dilute with water (precipitating the product if solid) or extract with EtOAc. Wash extensively with brine to remove DMF.

Critical Note: If regioselectivity is an issue (e.g., N-unsubstituted pyrazoles), the reaction will likely occur at C5 (tautomer dependent), but N-alkylation usually precedes substitution to fix the isomer.

Protocol B: Palladium-Catalyzed Amination (For Unactivated Substrates)

Applicability: 1-alkyl-5-chloropyrazoles, 1-aryl-5-chloropyrazoles.

This is the industry standard for "hard" substrates. The C-Cl bond is strong; therefore, electron-rich, bulky biarylphosphine ligands are required to facilitate oxidative addition and prevent catalyst deactivation by the nitrogen-rich heterocycle.

Recommended Catalyst Systems:

-

Ligands: tBuBrettPhos (L4), AdBippyPhos , or BrettPhos .

-

Precatalysts: Buchwald Pd G3/G4 precatalysts are superior to in-situ generation from

or

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

-

Loading: Add:

-

5-chloropyrazole (1.0 equiv)

-

Amine (1.2 equiv)

-

tBuBrettPhos Pd G3 (1–3 mol%)

-

NaOtBu (1.4 equiv) or

(2.0 equiv for base-sensitive substrates).

-

-

Solvent: Add anhydrous t-BuOH or 1,4-Dioxane (0.2 M).

-

Note: t-BuOH often accelerates the rate via proton shuttling.

-

-

Reaction: Seal and heat to 80–110°C for 12–24 hours.

-

Purification: Filter through Celite/Silica pad to remove Pd residuals before chromatography.

Protocol C: Microwave-Assisted Substitution

Applicability: High-throughput screening (HTS) or when metal catalysis is undesirable.

Microwave irradiation can overcome the activation energy barrier of unactivated 5-chloropyrazoles, often requiring temperatures above the boiling point of standard solvents.

Conditions:

-

Solvent: NMP or Water (with surfactant additives like HPMC).

-

Base: Excess amine (if liquid) or

. -

Parameters: 160–200°C, 15–20 bar, 30–60 minutes.

Part 3: Data Comparison & Optimization

The following table summarizes expected outcomes based on substrate electronic properties.

| Substrate Type | C4 Substituent | Method | Key Reagents | Typical Yield |

| Activated | >85% | |||

| Activated | 60–80% | |||

| Unactivated | Pd-Cat | tBuBrettPhos Pd G3, NaOtBu | 70–90% | |

| Unactivated | Pd-Cat | AdBippyPhos, KOH, Dioxane | 65–85% | |

| Unactivated | Microwave | NMP, 200°C (Force) | 30–50%* |

*Note: Microwave forcing of unactivated systems often leads to decomposition or polymerization side products.

Mechanistic Pathway: Pd-Catalyzed Cycle

The catalytic cycle for 5-chloropyrazoles differs slightly due to the potential for the pyrazole nitrogens to coordinate and poison the Palladium. Bulky ligands (tBuBrettPhos) are essential to prevent this coordination and enforce the reductive elimination of the amine.

Caption: Simplified Buchwald-Hartwig cycle. Bulky ligands prevent off-cycle resting states involving pyrazole N-coordination.

References

-

Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides and Chlorides Source: Organic Letters (MIT / Buchwald Lab) [Link]

-

Palladium-Catalyzed Direct Arylation of 5-Chloropyrazoles: A Selective Access to 4-Aryl Pyrazoles Source: PubMed / NIH [Link]

-

Microwave-Assisted Synthesis of Aminopyrazoles via Nucleophilic Aromatic Substitution Source: Royal Society of Chemistry (RSC Advances) [Link]

-

A Generally Applicable Quantitative Reactivity Model for Nucleophilic Aromatic Substitution Source: ChemRxiv (Mechanistic Analysis of SNAr) [Link]

Sources

A-Technical-Guide-to-the-Synthesis-of-Polysubstituted-Pyrazoles-Utilizing-5-Chloro-1,4-dimethyl-1H-pyrazole

Abstract

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, integral to a multitude of clinically significant pharmaceuticals.[1][2][3] This guide provides an in-depth exploration of the synthetic utility of 5-chloro-1,4-dimethyl-1H-pyrazole as a versatile and strategic building block for the construction of complex, polysubstituted pyrazole derivatives. We will dissect key palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, offering not just procedural outlines but also the underlying mechanistic rationale and strategic considerations essential for successful synthesis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate for the discovery of novel therapeutic agents.

Introduction: The Strategic Importance of Polysubstituted Pyrazoles